Exp 7711

Description

Overview of the Renin-Angiotensin System (RAS) in Cardiovascular Homeostasis

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a complex hormonal cascade that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.orgnih.govclevelandclinic.org This system is a crucial mediator of cardiac, vascular, and renal physiology through regulating vascular tone and salt and water homeostasis. nih.govnih.gov

The classical understanding of the RAS involves several key components. nih.govnih.gov Renin, an enzyme primarily released by the juxtaglomerular cells in the kidneys, is the rate-limiting step. wikipedia.orgnih.govahajournals.org Renin acts on angiotensinogen, a protein produced by the liver, cleaving it to form angiotensin I (Ang I). wikipedia.orgnih.govahajournals.org Ang I, a decapeptide, is then converted to the highly active octapeptide angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE), which is predominantly found on the surface of vascular endothelial cells, particularly in the lungs. wikipedia.orgnih.govahajournals.org

Angiotensin II is the primary effector molecule of the RAS, exerting its effects by binding to specific receptors on various tissues. wikipedia.orgahajournals.orgnih.gov The two major types of Ang II receptors are AT1 and AT2 receptors. ahajournals.org The AT1 receptor is the primary mediator of many of the well-known physiological and pathophysiological actions of Ang II, including potent vasoconstriction, stimulation of aldosterone secretion (leading to increased sodium and water reabsorption), increased cardiac contractility, and regulation of sympathetic nervous system activity. wikipedia.orgahajournals.orgnih.gov These actions collectively lead to an increase in blood pressure. wikipedia.org The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, although its precise roles are still being elucidated. ahajournals.org

Overactivation of the RAS is implicated in the pathogenesis of various cardiovascular and renal diseases, including hypertension, heart failure, and chronic renal failure. nih.govnih.govucl.ac.be Consequently, modulating the RAS has become a significant therapeutic strategy for these conditions. nih.govnih.gov

Historical Landscape of Angiotensin II Receptor Antagonist (ARB) Discovery

The history of research into the RAS dates back to 1898 with the discovery of renin. nih.govwikipedia.orgresearchgate.net The identification of angiotensin II as the primary effector hormone occurred several decades later. nih.govresearchgate.net Early attempts to interfere with the RAS for therapeutic benefit initially focused on inhibiting ACE, leading to the development of ACE inhibitors in the late 1970s. ucl.ac.bewikipedia.org ACE inhibitors confirmed the significant role of Ang II in blood pressure regulation and fluid balance. wikipedia.organnualreviews.org

Concurrently, research was also directed towards developing Ang II receptor antagonists to directly block the effects of Ang II at its receptor site. wikipedia.orgoup.com The first Ang II antagonist developed was Saralasin (B108331), an octapeptide analogue of Ang II, in the early 1970s. ucl.ac.bewikipedia.orgscielo.org While Saralasin demonstrated the potential of Ang II receptor blockade in regulating blood pressure, it had significant limitations as a therapeutic agent. ucl.ac.bewikipedia.orgscielo.org Being a peptide, it was not orally bioavailable, had a short duration of action, required intravenous administration, and exhibited partial agonist activity, meaning it could sometimes stimulate the receptor instead of just blocking it. ucl.ac.bewikipedia.orgscielo.org These drawbacks highlighted the need for non-peptide Ang II receptor antagonists that would overcome the limitations of peptide analogues. oup.comnih.gov

The breakthrough in the discovery of non-peptide Ang II receptor antagonists came in the early 1980s with the identification of a series of imidazole-5-acetic acid derivatives by Takeda Chemical Industries. ucl.ac.bewikipedia.organnualreviews.orguoa.grnih.gov Compounds like S-8307 and S-8308 were found to be weak, but selective and competitive AT1 receptor antagonists. ucl.ac.bewikipedia.orgoup.comnih.gov Although they had moderate potency, limited oral bioavailability, and a short duration of action, these imidazole (B134444) derivatives served as crucial lead compounds for further optimization efforts by other research groups, notably at DuPont. ucl.ac.bewikipedia.organnualreviews.orgoup.comuoa.grnih.gov

Positioning of Exp 7711 within Early Non-Peptide Angiotensin II Receptor Antagonist Research

This compound holds a significant position in the historical development of non-peptide Angiotensin II Receptor Antagonists, representing a key step in the evolution from early lead compounds to more clinically viable candidates. Following the identification of the imidazole-based antagonists like S-8307 and S-8308, researchers aimed to improve their pharmacological properties, particularly binding affinity and oral bioavailability. wikipedia.organnualreviews.orgoup.comnih.gov

Chemical modifications of the initial imidazole leads resulted in compounds with increased binding affinity for the AT1 receptor. For instance, EXP6155 showed an approximately 10-fold increase in binding affinity compared to S-8308, and EXP6803 demonstrated a further 10-fold increase in affinity. wikipedia.organnualreviews.orgoup.comnih.gov However, these compounds were primarily active when administered intravenously. wikipedia.organnualreviews.org

The synthesis of this compound marked a crucial advancement as it was among the first potent non-peptide Ang II receptor antagonists to exhibit significant oral activity. annualreviews.orgoup.comnih.gov this compound was synthesized by replacing the 2-carboxy-benzamido group in EXP-6803 with a lipophilic biphenyl-containing 2-carboxy-phenyl group. wikipedia.org This structural modification contributed to improved oral absorption. wikipedia.orguoa.gr While this compound exhibited good oral activity, its affinity for the AT1 receptor was slightly less than that of EXP6803. wikipedia.org

Research findings indicated that this compound could displace 3H-Ang II from its specific binding sites in various tissues and competitively antagonize Ang II-induced responses in both in vitro and in vivo preparations. oup.comnih.gov Studies in animal models, such as renal hypertensive rats and sodium-depleted dogs, demonstrated that this compound produced a sustained decrease in arterial pressure after oral administration without changing heart rate. oup.comnih.gov Importantly, this compound, like its predecessors in this developmental pathway, did not show agonistic activity in the tested systems and was selective for Ang II receptors, not influencing responses to other vasoactive substances like norepinephrine or vasopressin, nor affecting ACE or renin. oup.comnih.gov

This compound served as a direct precursor in the development of Losartan (B1675146) (DuP 753), the first clinically successful orally active non-peptide ARB. uoa.grnih.govnih.gov Modifications of this compound, particularly the replacement of the carboxylic acid group with a tetrazole functional group, led to compounds with significantly increased potency, culminating in the discovery of Losartan. uoa.grnih.gov Although this compound itself was considered too weak for direct development as a drug, its demonstration of oral activity was a pivotal finding that guided subsequent chemical modifications and ultimately led to the development of Losartan and the wider class of sartans. oup.comuoa.gr this compound's place in the historical landscape is thus that of a critical intermediate compound that validated the potential for orally active non-peptide Ang II receptor antagonists and paved the way for the development of this important class of cardiovascular medications. oup.comnih.govnih.gov

Data regarding the binding affinity and in vivo effects of early non-peptide ARBs, including this compound, illustrate the progress made in this research area.

| Compound | Binding Affinity (IC50, M) (Rat Adrenal Microsomes) | Ang II Antagonism (pA2) (Rabbit Aorta) | Oral Activity (Animal Models) |

| S-8307/S-8308 | Weak | - | Limited |

| EXP6155 | ~1.6 x 10^-6 | 6.54 | Intravenous only |

| EXP6803 | ~1.4 x 10^-7 | 7.2 | Intravenous only |

| This compound | Slightly less than EXP6803 | - | Significant oral activity |

| EXP9654 | - | - | Significant oral activity, more potent than EXP7711 |

| Losartan (DuP 753) | ~20 x 10^-9 | - | Orally active, potent |

Table summarizing the progression of early non-peptide ARBs:

| Compound | Key Structural Feature | Key Improvement over Predecessor(s) | Limitation(s) | Role in Discovery Pathway |

| S-8307/S-8308 | Imidazole-5-acetic acid derivative | First non-peptide Ang II antagonists | Weak potency, limited oral bioavailability, short duration | Initial lead compounds |

| EXP6155 | 4-carboxy-derivative | Increased binding affinity (~10x) | Intravenous administration only | Intermediate with improved affinity |

| EXP6803 | 2-carboxy-benzamido-moiety | Further increased binding affinity (~100x) | Intravenous administration only | Intermediate with higher affinity |

| This compound | Lipophilic biphenyl-containing 2-carboxy-phenyl group | Significant oral activity | Slightly less affinity than EXP6803, still weak for drug development | Key intermediate demonstrating oral activity, direct precursor to Losartan |

| Losartan (DuP 753) | Tetrazol-5-yl group replacing carboxylic acid | Increased potency, orally active, long-acting | - | First clinically successful orally active non-peptide ARB |

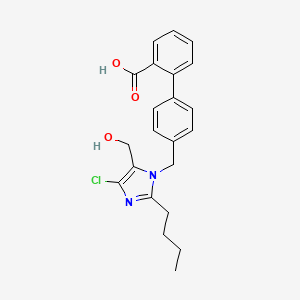

Structure

2D Structure

3D Structure

Properties

CAS No. |

114798-27-5 |

|---|---|

Molecular Formula |

C22H23ClN2O3 |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C22H23ClN2O3/c1-2-3-8-20-24-21(23)19(14-26)25(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22(27)28/h4-7,9-12,26H,2-3,8,13-14H2,1H3,(H,27,28) |

InChI Key |

UUPNFNCKGJOLQE-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)CO)Cl |

Other CAS No. |

114798-27-5 |

Synonyms |

4'-((2-butyl-4-chloro-5--(hydroxymethyl)-1H-imidazol-1-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid 4'-IMI EXP 7711 EXP-7711 EXP7711 |

Origin of Product |

United States |

Historical Context and Developmental Trajectory of Exp 7711

Early Lead Structures and Conceptual Frameworks in ARB Design

The journey toward the development of Exp 7711 began with the established understanding of the renin-angiotensin system's (RAS) role in blood pressure regulation. Initial efforts to modulate this system focused on peptide-based analogues of angiotensin II. Compounds like saralasin (B108331), an octapeptide analogue of Angiotensin II, demonstrated the potential of blocking the angiotensin II receptor. However, these early peptide antagonists were fraught with limitations, including a lack of oral bioavailability, short duration of action, and partial agonist activity, which rendered them unsuitable for clinical use as antihypertensive drugs. wikiwand.comoup.com

The conceptual breakthrough came in the early 1980s with the discovery of a series of non-peptide imidazole-5-acetic acid derivatives by researchers at Takeda Chemical Industries. wikiwand.comoup.com Two of these compounds, S-8307 and S-8308, emerged as weak but highly specific and competitive antagonists of the Angiotensin II Type 1 (AT1) receptor. wikiwand.comoup.comwikipedia.org These molecules served as the foundational lead structures for a new generation of antihypertensive agents. The conceptual framework shifted towards designing small, non-peptide molecules that could mimic the pharmacophore of Angiotensin II and effectively block its receptor, overcoming the bioavailability issues of their peptide predecessors. wikipedia.org

Evolution from Peptide Analogues to Non-Peptide Antagonists: The Genesis of this compound

The transition from peptide-based antagonists to orally active non-peptide molecules marked a significant paradigm shift in ARB design. The discovery of S-8307 and S-8308 provided the initial chemical scaffold for further optimization. wikiwand.comoup.com Scientists at DuPont, building upon the Takeda leads, embarked on a program of structural modification to enhance receptor affinity and oral activity. uoa.gr This research was guided by computer modeling to better mimic the binding of Angiotensin II to its receptor. wikipedia.org

This systematic approach led to the synthesis of a series of compounds with progressively improved properties. The development was an iterative process, with each new compound providing insights for the next generation. This evolutionary path, moving from the initial imidazole-5-acetic acid derivatives, was directly responsible for the eventual synthesis of this compound, a key intermediate that demonstrated the feasibility of achieving good oral activity in a non-peptide ARB. wikipedia.org

Synthesis and Modification Pathways Leading to this compound from Precursor Compounds (e.g., EXP-6155, EXP-6803)

The synthesis of this compound was a direct result of the strategic chemical modification of its precursors, EXP-6155 and EXP-6803. The development process can be summarized as follows:

EXP-6155 : This compound, a 4-carboxy-derivative of the initial Takeda leads, exhibited a tenfold greater binding activity than S-8308, reinforcing the direction of the research. wikipedia.org

EXP-6803 : To further enhance binding affinity, the 4-carboxy-group of EXP-6155 was replaced with a 2-carboxy-benzamido-moiety, resulting in the synthesis of EXP-6803. wikipedia.org While this compound showed a significant increase in binding affinity, it was only active when administered intravenously, highlighting a persistent challenge with oral bioavailability. oup.comwikipedia.org

This compound : The critical modification that led to this compound was the replacement of the 2-carboxy-benzamido-group in EXP-6803 with a 2-carboxy-phenyl-group. wikipedia.org This change created the more lipophilic, biphenyl-containing structure of this compound. wikipedia.org This structural alteration was a deliberate strategy to improve oral absorption. oup.com

The table below illustrates the key structural modifications in the developmental pathway from the lead compound S-8308 to this compound.

| Compound | Key Structural Modification from Predecessor | Resulting Property |

| S-8308 | Initial non-peptide imidazole-5-acetic acid lead structure | Weak but specific AT1 receptor antagonist |

| EXP-6155 | Addition of a 4-carboxy-group | Ten-fold greater binding activity than S-8308 |

| EXP-6803 | Replacement of the 4-carboxy-group with a 2-carboxy-benzamido-moiety | Highly increased binding affinity but only active intravenously |

| This compound | Replacement of the 2-carboxy-benzamido-group with a 2-carboxy-phenyl-group | Good oral activity with slightly less affinity for the AT1 receptor |

Strategic Development for Enhanced Biological Activity and Bioavailability in Early ARB Programs

The primary goal of the early ARB development programs was to create a compound with both high biological activity (potent AT1 receptor antagonism) and good oral bioavailability. The evolution to this compound exemplifies this strategic focus. While EXP-6803 had achieved high receptor affinity, its lack of oral activity was a major hurdle. oup.comwikipedia.org The synthesis of this compound successfully addressed this issue, demonstrating that a non-peptide antagonist could be orally active. wikipedia.orguoa.gr

However, this compound was still considered too weak for development as a drug. uoa.gr The next strategic step was to further modify the structure of this compound to increase its potency while maintaining or improving its oral bioavailability. This led to the replacement of the polar carboxyl group on the biphenyl (B1667301) structure with a more lipophilic tetrazole group. wikipedia.orgscispace.com This final modification resulted in the creation of Losartan (B1675146), a compound with a tenfold increase in potency over this compound and the first ARB to achieve clinical success. wikipedia.orguoa.grnih.gov

The developmental trajectory from the early leads to Losartan, with this compound as a pivotal intermediate, highlights a clear and deliberate strategy of iterative chemical modification aimed at optimizing both biological activity and pharmacokinetic properties.

Chemical Synthesis Methodologies and Structural Elucidation Relevant to Research Analogs of Exp 7711

General Synthetic Approaches for the Biphenyl-Containing Scaffold of Exp 7711 and its Derivatives

The central structural feature of this compound and its derivatives is the biphenyl (B1667301) moiety, which is crucial for its antagonistic activity at the angiotensin II receptor. The construction of this scaffold is a key challenge in the synthesis of these compounds.

One of the most powerful and widely employed methods for the formation of the biphenyl core is the Suzuki-Miyaura cross-coupling reaction . researchgate.netresearchgate.netmdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. researchgate.netresearchgate.net In the context of this compound synthesis, this typically involves the coupling of a substituted phenylboronic acid with a substituted bromobenzonitrile. researchgate.net For instance, a key biaryl intermediate can be synthesized with high yield via the Suzuki-Miyaura coupling between 2-bromobenzonitrile and 4-methylphenylboronic acid, catalyzed by palladium nanoparticles. researchgate.netresearchgate.net The use of bio-derived palladium nanoparticles represents a more sustainable and environmentally friendly approach to this synthesis. researchgate.net

Convergent synthetic strategies are often favored, where the two phenyl rings are elaborated separately before being joined in the Suzuki coupling step. wikipedia.org In one such approach, 5-phenyltetrazole is converted to the corresponding boronic acid coupling partner. wikipedia.orgmdpi.com This is achieved through orthometalation with n-butyl lithium, followed by reaction with triisopropyl borate. wikipedia.org The other coupling partner, a substituted benzyl bromide, is prepared from 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde. nih.gov

Alternative approaches to the biphenyl scaffold include the Ullman coupling and the nucleophilic aromatic substitution of activated benzoic acid derivatives. mdpi.com Nickel-catalyzed coupling of 4-methylphenyl magnesium bromide with 2-bromobenzonitrile has also been explored. mdpi.com However, the Suzuki-Miyaura coupling remains a preferred method due to its high efficiency and functional group tolerance. researchgate.netresearchgate.net

The table below summarizes some of the key intermediates and coupling partners used in the synthesis of the biphenyl scaffold of this compound and its precursors.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Key Intermediate | Reference |

| 2-bromobenzonitrile | 4-methylphenylboronic acid | Palladium nanoparticles | 4'-methylbiphenyl-2-carbonitrile | researchgate.netresearchgate.net |

| 2-(2′-triarylmethyl-2′H-tetrazol-5′yl)phenylboronic acid | p-bromotoluene | PdCl2(PPh3)2 or Pd(PPh3)4 | 5-(4′-methyl-1,1′-biphenyl-2-yl)-2-triarylmethyl-2H-tetrazole | nih.gov |

| 5-phenyltetrazole-derived boronic acid | Substituted benzyl bromide | Palladium catalyst | Trityl losartan (B1675146) | wikipedia.orgnih.gov |

Synthetic Strategies for Incorporating Key Functional Groups and Structural Motifs

The synthesis of this compound and its analogs requires the precise installation of several key functional groups and structural motifs, including the imidazole (B134444) ring, the n-butyl group, the chloro substituent, and the carboxylic acid (or its tetrazole bioisostere).

The imidazole portion of the molecule is often derived from the key intermediate 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde . researchgate.netgoogle.comorganic-chemistry.orggoogle.com A convenient synthesis of this aldehyde starting from 2-butyl imidazole has been developed. google.com This multi-step process involves bromination of 2-butylimidazole to give a dibromide, followed by reduction to the monobromo imidazole. google.com The bromoimidazole is then hydroxymethylated and oxidized to the corresponding bromoaldehyde, which upon heating in concentrated hydrochloric acid, yields the desired 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde. google.com Another approach involves the condensation reaction of pentamidine hydrochloride and glyoxal, followed by dehydration and subsequent reaction with phosphorus oxychloride and N,N-dimethylformamide. organic-chemistry.org

The carboxylic acid functional group of this compound is typically introduced by oxidation of the corresponding primary alcohol (losartan). This transformation is a key metabolic process in vivo, converting the prodrug losartan to its more potent active metabolite. In the laboratory, this oxidation can be achieved using various oxidizing agents. A convenient two-step procedure involves the oxidation of the 5-hydroxymethyl group of losartan to the aldehyde, followed by subsequent oxidation to the carboxylic acid.

The tetrazole ring , a common bioisostere for the carboxylic acid, is generally formed via a [2+3] cycloaddition reaction between a nitrile and an azide. mdpi.com While traditional methods often employed hazardous reagents like tri-n-butyltin azide, safer alternatives using sodium azide with zinc triflate have been developed. mdpi.com

The following table outlines the synthesis of a key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, as an example of incorporating key structural motifs.

| Starting Material | Reagents | Intermediate(s) | Final Product | Reference |

| 2-butylimidazole | 1. Bromine 2. Sodium sulfite | 2-butyl-4,5-dibromoimidazole -> 2-butyl-4(5)-bromoimidazole | 2-butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde | google.com |

| Pentamidine hydrochloride and glyoxal | 1. Condensation 2. Dehydration 3. POCl3, DMF | 2-butyl-1H-imidazol-5(4H)-one | 2-butyl-4-chloro-5-formylimidazole | organic-chemistry.org |

Methods for Derivatization and Analog Generation Based on this compound

To explore the structure-activity relationships of angiotensin II receptor antagonists, extensive derivatization and analog generation studies have been conducted based on the this compound scaffold. These efforts have led to the development of new compounds with improved potency and pharmacokinetic profiles.

Inspired by the structure of this compound, novel substituted benzimidazoles have been designed and synthesized as potent angiotensin II receptor antagonists. Systematic variation of substituents at different positions of the benzimidazole (B57391) ring has been a key strategy. For example, substitution at the 6-position with acylamino groups has been shown to result in highly active compounds. Similarly, the introduction of 6-membered lactam or sultam substituents at this position can yield compounds with low nanomolar receptor activities.

The synthesis of these benzimidazole analogs often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. A series of 5-(alkyl and aryl)carboxamido benzimidazole derivatives have been synthesized and evaluated, showing that compounds with smaller alkyl groups at the 5-position of the benzimidazole nucleus demonstrate potent antihypertensive activity. Another study reported the synthesis of 2-alkyl substituted benzimidazoles, where variations in the alkyl group at the 2-position significantly influenced the binding affinity and selectivity for the AT2 receptor.

The following table provides examples of substituted benzimidazole analogs and their reported activities.

| Benzimidazole Core | Substitution | Resulting Compound/Series | Reported Activity | Reference |

| Benzimidazole | 6-acylamino | 6-acylaminobenzimidazoles | Highly active AII antagonists | |

| Benzimidazole | 5-alkylcarboxamido | 5-(alkylcarboxamido)benzimidazoles | Potent antihypertensive activity with lower alkyl groups | |

| Benzimidazole | 2-alkyl | 2-alkylbenzimidazoles | High affinity and selectivity for AT2 receptor with bulky groups | |

| Benzimidazole | 5-sulfamoyl | 5-sulfamoyl benzimidazole derivatives | Novel Angiotensin II receptor antagonists |

The replacement of one of the phenyl rings in the biphenyl scaffold or the imidazole ring with other heterocyclic systems has been explored to generate novel heterobiaryl analogs of this compound. This strategy aims to modulate the electronic and steric properties of the molecule, potentially leading to improved pharmacological profiles.

For instance, a series of pyrimidin-4(3H)-one derivatives have been synthesized as losartan analogs. researchgate.netresearchgate.net One of these compounds, containing a thioamido moiety, displayed high in vitro functional antagonism and binding affinity for the AT1 receptor, and was found to be a potent and orally active antagonist. researchgate.net Similarly, C-linked pyrazole derivatives have been developed as a new series of angiotensin II receptor antagonists, with some compounds showing antihypertensive activity equivalent to losartan. google.com

The synthesis of furan-containing analogs can be achieved through various methods, including palladium-catalyzed synthesis from enyne acetates and gold-catalyzed cyclizations of diols. For the preparation of thiophene-2-carboxylic acid derivatives, a common starting material, oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene can be employed. mdpi.com The synthesis of thiazole derivatives has also been reported, with some compounds showing promising biological activities. nih.gov

While direct synthetic routes to furan, thiophene, or thiazole analogs of this compound are not extensively detailed in the provided search results, the general synthetic methodologies for these heterocycles suggest plausible pathways for their incorporation into the core structure.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. In the case of this compound and its analogs, the most common bioisosteric replacement is the substitution of the carboxylic acid group with a 1H-tetrazole ring.

The tetrazole group is considered a nonclassical bioisostere of the carboxylic acid moiety. Although structurally different, they share similar pKa values (around 4.2-4.9) and can be ionized at physiological pH. The planar structure of the tetrazole ring allows for the delocalization of the negative charge, which can be favorable for receptor-ligand interactions. Furthermore, tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

The synthesis of the tetrazole moiety is typically achieved through the [2+3] cycloaddition of an azide to a nitrile precursor. mdpi.com This reaction is a cornerstone in the synthesis of many "sartan" drugs. More recently, novel strategies for tetrazole synthesis have been developed, including the use of diversely protected tetrazole aldehydes as building blocks in multicomponent reactions. This approach facilitates the incorporation of the tetrazole group into complex molecules.

Other acidic heterocycles have also been investigated as potential bioisosteres for the tetrazole ring in angiotensin II receptor antagonists. These include 5-oxo-1,2,4-oxadiazole, 5-oxo-1,2,4-thiadiazole, and 5-thioxo-1,2,4-oxadiazole rings, which have shown to be lipophilic bioisosteres for the tetrazole ring.

The following table compares the properties of the carboxylic acid group and its tetrazole bioisostere.

| Functional Group | pKa | Key Features | Role in Analogs |

| Carboxylic Acid | ~4.2 - 4.4 | Planar, ionizable at physiological pH | Key acidic moiety in this compound for receptor binding |

| 1H-Tetrazole | ~4.5 - 4.9 | Planar, ionizable, metabolically stable | Common bioisosteric replacement for the carboxylic acid, improving metabolic stability |

Molecular Mechanism of Angiotensin Ii Receptor Antagonism by Exp 7711

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Exp 7711 and Its Derivatives

Influence of Biphenyl (B1667301) Moiety Modifications on Receptor Affinity and Functional Activity.

The biphenyl moiety is a crucial structural element in Exp 7711 and many other sartans, contributing significantly to their interaction with the AT₁ receptor. The introduction of the lipophilic biphenyl-containing group in compounds like this compound, replacing earlier structures, led to improved oral activity wikipedia.orgwikiwand.comresearchgate.net.

Modifications to the biphenyl system, such as the position and nature of substituents, have a profound impact on receptor binding affinity and subsequent functional antagonism. The biphenyl group, along with the alkyl chain at the imidazole (B134444) ring, is understood to associate with hydrophobic pockets within the AT₁ receptor wikipedia.orgwikiwand.com.

Early SAR studies demonstrated that replacing a 2-carboxy-benzamido-group with a 2-carboxy-phenyl-group, as seen in the transition to the biphenyl-containing this compound, resulted in a compound with good oral activity, although its affinity for the AT₁ receptor was slightly less than some preceding compounds wikipedia.orgwikiwand.com. This highlights a balance between achieving sufficient receptor affinity for therapeutic effect and optimizing physicochemical properties for favorable pharmacokinetics.

Impact of Carboxylic Acid Group and its Bioisosteric Replacements (e.g., Tetrazole) on Potency and Pharmacodynamic Profile.

A pivotal finding in the development of ARBs from this compound was the impact of the acidic group attached to the biphenyl moiety. This compound features a carboxylic acid group nih.gov. Subsequent research explored bioisosteric replacements for this carboxylic acid to optimize the pharmacological profile.

The replacement of the carboxylic acid in this compound with a tetrazole group led to the discovery of Losartan (B1675146) wikipedia.orgnih.govsic.gov.coacs.orguoa.gr. This bioisosteric substitution resulted in a significant increase in potency, often reported as a tenfold enhancement in AT₁ receptor blocking activity compared to this compound nih.govuoa.gr.

The tetrazole moiety in Losartan is considered a successful bioisostere for the carboxylic acid, maintaining the acidic character necessary for interaction with a basic residue (Lys199) in the AT₁ receptor binding site nih.gov. The tetrazole group, being more lipophilic than the carboxylic acid, also contributed to improved oral bioavailability and a longer duration of action for Losartan wikipedia.orgwikiwand.comacs.org.

While both the carboxylic acid and tetrazole groups are thought to interact with the same pocket in the receptor, potentially through hydrogen bonding rather than a strict salt bridge, the topological difference introduced by the tetrazole (projecting the acidic proton or negative charge further from the aryl ring) is suggested to contribute to the enhanced potency of Losartan nih.gov.

The active metabolite of Losartan, EXP3174, which is formed by the oxidation of the hydroxymethyl group on the imidazole ring to a carboxylic acid, is also a potent AT₁ antagonist, often cited as being 10-40 times more potent than Losartan itself wikipedia.orgresearchgate.net. This further underscores the importance of acidic functionalities and their precise positioning for optimal receptor interaction.

Table 1: Comparison of Acidic Moieties in this compound and Losartan and their Impact on Potency

| Compound | Acidic Moiety | Receptor Affinity (Relative) | Oral Activity |

| This compound | Carboxylic Acid | Lower | Good |

| Losartan | Tetrazole | Higher (approx. 10x this compound) | Improved |

| EXP3174 | Carboxylic Acid | Higher (approx. 10-40x Losartan) | Active metabolite |

Role of Lipophilicity and Structural Geometry in Receptor Interaction and Oral Bioavailability.

The lipophilic nature of the biphenyl-methyl group and the butyl chain on the imidazole ring in this compound facilitates their interaction with hydrophobic regions of the AT₁ receptor wikipedia.orgwikiwand.com. This hydrophobic interaction is a key driving force for binding.

The introduction of the tetrazole group in Losartan, as a bioisostere for the carboxylic acid in this compound, further increased lipophilicity, contributing to enhanced oral bioavailability wikipedia.orgwikiwand.comacs.org. Oral bioavailability is crucial for the clinical efficacy of ARBs, allowing for convenient oral administration wikipedia.orgwikiwand.com.

The specific three-dimensional arrangement of the functional groups – the acidic moiety, the biphenyl system, and the imidazole ring with its substituents – is critical for productive binding to the AT₁ receptor. The conformational flexibility of the molecule allows it to adopt a conformation that complements the receptor binding site, maximizing favorable interactions while minimizing unfavorable ones.

Systematic Variation of Substituents on Benzimidazole (B57391) Ring Systems and Resultant Antagonistic Activity.

While this compound and Losartan contain an imidazole ring, related ARBs like candesartan (B1668252) and telmisartan (B1682998) feature a benzimidazole core tandfonline.comnih.govresearchgate.net. SAR studies involving systematic variation of substituents on benzimidazole ring systems have provided further insights into the requirements for AT₁ receptor antagonism. These studies often build upon the knowledge gained from imidazole-based ARBs like this compound and Losartan researchgate.netresearchgate.netresearchgate.netniscpr.res.innih.gov.

Research on substituted benzimidazoles has explored the impact of modifications at various positions (e.g., 2, 4, 5, 6, and 7) on receptor affinity and antagonistic activity researchgate.netresearchgate.netresearchgate.net. For instance, studies have shown that the nature and position of substituents on the benzimidazole ring can significantly influence the potency of the resulting compounds as AT₁ antagonists researchgate.netresearchgate.netresearchgate.net.

Some studies on benzimidazole analogues of this compound have investigated the effect of different substituents at the 2-position and the impact of the carboxybiphenyl-4-yl)methyl group at the 1-position on antagonistic activity niscpr.res.in. Other research has focused on substitutions at positions 4-7 of the benzimidazole ring, identifying that certain groups, such as acylamino substituents at position 6, can lead to highly active compounds researchgate.netnih.gov. The incorporation of basic heterocycles as substituents on the benzimidazole moiety has also been shown to result in potent and orally absorbed AT₁ antagonists researchgate.netnih.gov.

These studies on benzimidazole derivatives, while distinct from the imidazole core of this compound, contribute to the broader understanding of the structural features necessary for effective AT₁ receptor blockade and highlight how different heterocyclic scaffolds can be optimized to achieve desirable pharmacological properties. Key features identified in benzimidazole SAR include the importance of lipophilicity and hydrogen bonding capabilities at specific positions for optimal antagonistic activity researchgate.net.

Table 2: Examples of Structural Variations and their Impact on AT₁ Antagonism (Based on related Benzimidazole SAR)

Preclinical Pharmacological Investigations of Exp 7711 and Analogs

In Vitro Receptor Binding Assays (e.g., Rat Adrenal Capsular Membranes)

The affinity of Exp 7711 and related compounds for Ang II receptors was assessed using in vitro receptor binding assays, typically involving rat isolated adrenal cortical microsomes. oup.comoup.comnih.govresearchgate.netahajournals.org These assays measured the ability of the compounds to displace radiolabeled Ang II, such as [³H]-AII, from its specific binding sites. oup.comoup.comahajournals.org

This compound demonstrated affinity for Ang II receptors in rat isolated adrenal cortical microsomes. oup.comoup.com Compared to an earlier intermediate, EXP6803, this compound was slightly less potent in inhibiting the binding of [³H]-AII. oup.com The inhibitory concentration (IC₅₀) for this compound with respect to inhibiting specific binding of [³H]-AII (2 nM) to rat isolated adrenocortical microsomes was reported as 0.28 µmol/L. oup.com

Analogs of this compound were also evaluated in these assays. For instance, EXP9654, an analog modeled after this compound, possessed an IC₅₀ of 3.3 x 10⁻⁷ mol/L in displacing [³H]-AII from specific binding sites in rat isolated adrenocortical microsomes. oup.com Studies comparing this compound to other heterobiaryl derivatives showed that these derivatives generally had reduced potency in receptor binding compared to this compound. nih.govmolaid.com

In Vitro Functional Assays: Angiotensin II-Induced Contraction Studies (e.g., Rabbit Aorta Strips)

Functional antagonism of Ang II receptor antagonists is commonly evaluated in vitro by assessing their ability to inhibit Ang II-induced contraction in isolated tissue preparations, such as rabbit aorta strips. oup.comoup.comnih.govahajournals.org This assay helps determine if a compound can block the downstream effects of Ang II binding to its receptor.

This compound was found to be a competitive antagonist of Ang II-induced contraction in isolated rabbit aorta. oup.com It caused parallel rightward shifts of the concentration-contractile response curve to Ang II without significantly influencing the maximum response. oup.com The pA₂ value for this compound in this assay was calculated as 6.90, and the slope of the Schild plot was 0.96, which was not significantly different from unity, supporting competitive antagonism. oup.com

Similar to receptor binding studies, other heterobiaryl derivatives showed reduced potency in the functional assay using angiotensin II-induced contraction of rabbit aorta strips when compared to this compound. nih.govmolaid.com EXP9654 also behaved as a competitive antagonist against Ang II-induced constriction of the rabbit isolated aorta, with a pA₂ value of 7.32, and showed no signs of agonistic properties. oup.com In concentrations up to 10⁻⁵ mol/L, this compound did not interfere with the vascular effects of norepinephrine, KCl, vasopressin, and bradykinin, indicating its specificity and absence of ACE inhibition. oup.com

Evaluation in Animal Models of Hypertension (e.g., Renal Artery-Ligated Hypertensive Rats, Furosemide-Treated Dogs)

The antihypertensive potential of this compound was evaluated in various preclinical animal models designed to mimic hypertensive conditions. These models included high-renin models such as renal artery-ligated hypertensive rats and furosemide-treated dogs. oup.comnih.govnih.govfishersci.co.ukguidetoimmunopharmacology.orgnih.govresearchgate.net

In conscious renal artery-ligated hypertensive rats and furosemide-treated dogs, oral administration of this compound caused a dose-related drop in mean arterial pressure. oup.com A dose of 100 mg/kg in rats reduced blood pressure to normotensive values without affecting cardiac frequency. oup.com this compound was inactive in awake normotensive rats and untreated, naive conscious dogs. oup.com

Intravenous administration of this compound also reduced mean arterial pressure in renal artery-ligated rats with appreciable potency. oup.com The dose required to inhibit the increase in mean arterial pressure to an intravenous bolus injection of Ang II by 50% in anesthetized normotensive rats amounted to 4.4 mg/kg. oup.com

Assessment of Antihypertensive Efficacy in Preclinical Models

The antihypertensive efficacy of this compound was specifically assessed in the chosen animal models. This involved measuring the reduction in blood pressure following administration of the compound. nih.govnih.govfishersci.co.ukguidetoimmunopharmacology.orgnih.govresearchgate.net

In conscious renal artery-ligated hypertensive rats, an oral dose of 11 mg/kg of this compound was needed to decrease mean arterial pressure by 30 mm Hg (ED₃₀). oup.com Oral administration of 10 and 30 mg/kg of this compound to conscious renal artery-ligated hypertensive rats and furosemide-treated dogs caused a dose-related drop in mean arterial pressure. oup.com

EXP9654, an analog, also diminished mean arterial pressure of renal artery-ligated rats in a dose-dependent manner, with a dose of 1.9 mg/kg required to reduce mean arterial pressure by 30 mm Hg. oup.com

Comparative Preclinical Pharmacology with Other ARBs (e.g., Losartan (B1675146), DuP753)

This compound was compared to other Ang II receptor antagonists, including Losartan (also known as DuP 753), to understand its relative potency and characteristics. researchgate.netnih.govfishersci.co.ukguidetoimmunopharmacology.orgnih.govwikipedia.orgnih.gov Losartan was the first ARB approved for clinical use and is often used as a reference compound in preclinical studies. bjcardio.co.uknih.gov DuP 753 is the code name for Losartan. ahajournals.orgnih.govguidetoimmunopharmacology.orgnih.govresearchgate.netguidetopharmacology.orgctdbase.orgoup.comdoi.orgnih.gov

DuP 753 (Losartan) is an analog of this compound where the carboxylic acid function is replaced by a tetrazol-5-yl group. researchgate.netnih.gov DuP 753 displaces radiolabeled Ang II from binding sites with IC₅₀ values of approximately 20 nM and competitively antagonizes Ang II-induced responses in various preparations. researchgate.netnih.gov Losartan is metabolized to an active carboxylic acid metabolite, EXP3174, which is more potent than Losartan in blocking AT₁ receptors. researchgate.netwikipedia.orgmims.comwikipedia.org

Compared to this compound, DuP 753 (Losartan) was significantly more potent as an oral hypotensive agent in renal artery-ligated hypertensive rats. oup.com The oral ED₃₀ for DuP 753 was 0.59 mg/kg, compared to 11 mg/kg for this compound. oup.comahajournals.org

While this compound showed oral activity, further structural modifications led to compounds with improved oral potency, such as EXP9270, EXP9654, and EXP9020, which had lower oral ED₃₀ values in renal artery-ligated hypertensive rats compared to this compound. oup.com

Studies comparing this compound to newly designed benzimidazoles based on the structures of DuP 753 and this compound showed that some of these new compounds were highly active Ang II antagonists in receptor assays but were only weakly active orally in rats. nih.gov

The relationship between binding affinity in rat adrenal cortical microsomes and antagonistic potency in rabbit aorta was studied for a series of nonpeptide Ang II receptor antagonists, including this compound. oup.com Significant linear correlations were found between IC₅₀ and pA₂, between IC₅₀ and intravenous ED₅₀ in renal-hypertensive rats, and between pA₂ and intravenous ED₅₀. ahajournals.org

Data Table: Preclinical Pharmacology of this compound and Analogs

| Compound | In Vitro Binding (Rat Adrenal Microsomes, IC₅₀) | In Vitro Function (Rabbit Aorta, pA₂) | In Vivo Efficacy (Renal Artery-Ligated Rats, Oral ED₃₀) |

| This compound | 0.28 µmol/L oup.com | 6.90 oup.com | 11 mg/kg oup.com |

| EXP6803 | Higher potency than this compound oup.com | - | Orally inactive oup.comoup.com |

| EXP9654 | 3.3 x 10⁻⁷ mol/L oup.com | 7.32 oup.com | 1.9 mg/kg oup.com |

| DuP 753 | ~20 nM researchgate.netnih.gov | Competitive antagonist researchgate.netnih.gov | 0.59 mg/kg ahajournals.org |

Note: Data compiled from cited sources. Values may vary slightly depending on specific study conditions.

Detailed Research Findings:

this compound was identified as an orally active nonpeptide Ang II receptor antagonist. oup.comoup.com

In vitro, this compound competitively blocked Ang II receptors in rat adrenal cortical microsomes and antagonized Ang II-induced contractions in rabbit aorta strips. oup.comoup.com

this compound demonstrated antihypertensive effects in hypertensive animal models like renal artery-ligated rats and furosemide-treated dogs following oral and intravenous administration. oup.comoup.com

Comparative studies showed that while orally active, this compound was less potent orally than its analog DuP 753 (Losartan) and other later-generation compounds like EXP9654 in renal artery-ligated rats. oup.comoup.comahajournals.org

The specificity of this compound for Ang II receptors was supported by its lack of interference with the effects of other vasoactive substances like norepinephrine, KCl, vasopressin, and bradykinin. oup.com

Legacy and Impact of Exp 7711 on Subsequent Angiotensin Ii Receptor Blocker Development

Exp 7711 as a Pivotal Intermediate in the Development of Losartan (B1675146).

This compound emerged as a key compound during the extensive research program aimed at developing effective non-peptide angiotensin II antagonists. Its structure is characterized as a lipophilic biphenyl-containing molecule featuring a carboxylic acid group. wikipedia.orgwikiwand.com This compound was synthesized through modifications of earlier lead structures, specifically by replacing a 2-carboxy-benzamido moiety with a 2-carboxy-phenyl group, leading to the biphenyl (B1667301) system. wikipedia.orgwikiwand.com

A significant achievement with this compound was the attainment of good oral activity, a crucial pharmacokinetic property for a viable drug candidate, which was an improvement over some preceding compounds. wikipedia.orgwikiwand.comuoa.gr However, despite its oral bioavailability, this compound exhibited only modest affinity for the AT1 receptor and was considered insufficiently potent for direct therapeutic use. wikipedia.orgwikiwand.comuoa.grscribd.com

The pivotal step that followed involved the chemical transformation of this compound. Researchers focused on replacing the polar carboxylic acid group with a more lipophilic functional group to further enhance oral bioavailability and duration of action. wikipedia.orgwikiwand.comuoa.grnih.govresearchgate.netnih.gov This effort led to the identification of the tetrazole group as a successful bioisosteric replacement for the carboxylic acid. nih.govnih.gov The resulting compound, Losartan, demonstrated a significant increase in potency compared to this compound, achieving approximately a 10-fold enhancement in activity. uoa.grscribd.comnih.gov Thus, this compound served as a direct precursor and a critical stepping stone in the synthetic and pharmacological optimization pathway that culminated in the discovery of Losartan, the first clinically successful ARB. wikipedia.orgwikiwand.comuoa.grscribd.comnih.govresearchgate.netnih.govresearchgate.net

Research findings related to the oral activity of this compound include an observed ED50 of 11 mg/kg. researchgate.netufrj.br

Influence on the Design and Optimization of Next-Generation ARBs.

While this compound itself was not developed into a drug, its position as the immediate precursor to Losartan meant that the insights gained from its study, particularly regarding the impact of structural modifications on pharmacological properties, indirectly influenced the design of subsequent ARBs. The success of Losartan, which was developed based on modifications of this compound, established the biphenyl-tetrazole motif as a key structural element for AT1 receptor antagonism. wikipedia.org

Losartan and its active metabolite, EXP 3174, subsequently served as important models for the continued development of numerous other ARBs, including Valsartan, Candesartan (B1668252), Irbesartan, Telmisartan (B1682998), and Olmesartan. wikipedia.orgwikiwand.com These next-generation ARBs often retained the core biphenyl-methyl structure found in Losartan (and thus originating from the structural class exemplified by this compound) but incorporated various modifications to other parts of the molecule to optimize potency, selectivity, and pharmacokinetic profiles. wikipedia.org The strategic replacement of the acidic group, so clearly demonstrated in the transition from this compound to Losartan, became a common theme in the design of later ARBs, exploring different acidic or pseudo-acidic functionalities. wikipedia.org

Contribution to Understanding Key Pharmacophoric Requirements for AT1 Antagonism.

The research conducted during the development of Losartan from earlier compounds, including this compound, significantly advanced the understanding of the crucial structural features required for effective AT1 receptor antagonism. The comparative analysis of compounds like this compound and Losartan highlighted the importance of specific functional groups and their spatial arrangement for binding to the AT1 receptor and eliciting a therapeutic response. wikipedia.orgscribd.com

Key pharmacophoric elements identified through this work include the biphenyl-methyl group and an acidic functionality positioned appropriately to interact with a basic site on the receptor. wikipedia.orgscribd.com The observation that replacing the carboxylic acid in this compound with the tetrazole in Losartan dramatically increased potency underscored the critical role of the acidic group's nature and presentation. wikipedia.orgscribd.comnih.govnih.gov Pharmacophore mapping and computer modeling techniques, employed during the early stages of ARB discovery involving compounds related to this compound, helped visualize the interaction between the ligand and the receptor, suggesting that the acidic group aligns with a hypothetical positive charge in the binding site. scribd.com this compound itself is recognized as an AT1 receptor antagonist, further solidifying its role in defining the structural requirements for this class of drugs. patsnap.com

Role in Advancing Bioisosteric Principles in Medicinal Chemistry.

The conversion of this compound to Losartan stands as a prominent and widely cited example of the successful application of bioisosterism in medicinal chemistry. nih.govresearchgate.netnih.govufrj.bracs.org Bioisosterism, the concept of exchanging functional groups with similar physicochemical properties to improve drug characteristics while retaining biological activity, was powerfully illustrated by the replacement of the carboxylic acid group in this compound with the tetrazole group in Losartan. nih.govnih.gov

Future Research Directions and Unexplored Scientific Avenues

Investigation of Alternative Receptor Interactions Beyond AT1 (e.g., AT2, AT3, AT4) for Exp 7711 Analogs.

While this compound was primarily developed as an AT1 receptor antagonist, the renin-angiotensin system (RAS) involves other receptor subtypes, including AT2, AT3, and AT4 receptors nih.gov. ARBs generally have a much lower affinity for the AT2 receptor compared to the AT1 subtype, allowing for potential unhindered stimulation of AT2 receptors wikipedia.org. The role of AT2 receptors is still an area of research, with studies suggesting various functions in natriuresis, intrarenal vascular dilation, and suppression of renin synthesis nih.gov. Concerns about potential adverse effects from unopposed AT2 stimulation have also prompted the search for balanced antagonists patsnap.com. Future research could investigate if this compound or its structural analogs possess any significant interactions with AT2, AT3, or AT4 receptors, and whether modulating these interactions could offer therapeutic advantages or lead to understanding potential off-target effects. Exploring the structure-activity relationship of this compound's scaffold with these alternative receptors could reveal novel therapeutic avenues or provide insights into the differential roles of RAS receptor subtypes.

Exploration of this compound Scaffold for Novel Biological Targets Beyond RAS.

This compound's core chemical structure, a substituted biphenyl-imidazole derivative, could serve as a starting point for the design of compounds targeting biological pathways beyond the RAS. The RAS pathway itself is frequently dysregulated in various diseases, including cancer smw.chnih.gov. While this compound was investigated for its effects on blood pressure via AT1 blockade, its scaffold might interact with other proteins or enzymes involved in different signaling cascades. For instance, the RAS pathway interacts with other systems, and its components have diverse roles mdpi.comnih.gov. Identifying novel biological targets for this compound analogs could involve high-throughput screening or in silico approaches to predict interactions with a wide range of proteins. This could potentially lead to the discovery of new therapeutic applications for compounds based on the this compound structure in areas unrelated to hypertension.

Advanced Computational Studies to Refine Binding Mechanisms and Predict New Derivatives.

Advanced computational techniques, such as molecular dynamics simulations and docking studies, can provide detailed insights into the binding interactions of a ligand with its target receptor frontiersin.orgnih.govmdpi.comdiva-portal.org. Although molecular modeling was used in the early research on related compounds like losartan (B1675146) and this compound to propose binding models to the AT1 receptor, modern computational power and algorithms offer significantly more sophisticated analysis nih.govpatsnap.com. Future research could utilize these advanced methods to precisely map the binding site of this compound on the AT1 receptor, understand the subtle conformational changes upon binding, and identify key residues involved in the interaction. This refined understanding could then be used to computationally design and predict new derivatives of this compound with potentially improved affinity, selectivity, or pharmacokinetic properties. Computational studies can also help in predicting interactions with off-targets and assessing potential toxicity profiles in silico.

Potential for Combinatorial Chemistry and High-Throughput Screening Based on this compound's Core Structure.

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for rapidly synthesizing and evaluating large libraries of compounds labotec.co.zascispace.combenthamscience.com. The core structure of this compound could serve as a valuable scaffold for generating diverse chemical libraries. By systematically varying substituents on the biphenyl (B1667301) and imidazole (B134444) rings, as well as the linker region, a vast array of analogs could be synthesized. These libraries could then be subjected to HTS against various biological targets, including those identified through computational predictions or phenotypic screens. This approach could lead to the discovery of novel compounds with desired activities and provide extensive structure-activity relationship data to guide further optimization. The historical research on modifying the this compound structure to enhance potency and oral activity provides a foundation for such combinatorial efforts uoa.gr.

Re-evaluation of this compound's early characteristics with modern pharmacological and synthetic techniques.

This compound was developed several decades ago nih.gov. Since then, significant advancements have been made in pharmacological assays, synthetic methodologies, and analytical techniques. Re-evaluating this compound using modern in vitro and in vivo pharmacological models could provide a more comprehensive understanding of its activity, efficacy, and pharmacokinetic profile. Modern synthetic techniques might offer more efficient or environmentally friendly routes to synthesize this compound and its analogs. Furthermore, advanced analytical methods could provide detailed characterization of the compound's physical and chemical properties, as well as its metabolic fate. This re-evaluation could confirm or refine the earlier findings and potentially uncover previously unrecognized attributes of this compound, providing a renewed basis for exploring its therapeutic potential or its use as a tool compound in pharmacological research.

Q & A

How to formulate a precise and testable research question for studying Exp 7711?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., mechanisms of action, dosage effects, or environmental interactions). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example: "How does varying concentrations of this compound affect [specific biological process] in [model organism] under [controlled conditions] over a 72-hour period?" Ensure alignment with theoretical frameworks (e.g., pharmacokinetic models) to guide hypothesis development .

Q. What experimental design is optimal for initial investigations of this compound?

- Methodological Answer : Start with a between-subjects design to compare control and treatment groups. Key parameters:

Q. How to ensure data reliability when measuring this compound's effects?

- Methodological Answer :

- Calibration : Validate instruments (e.g., HPLC) with standard references.

- Blinding : Implement double-blind protocols to reduce observer bias.

- Triangulation : Cross-verify results using multiple assays (e.g., Western blot + fluorescence microscopy) .

Advanced Research Questions

Q. How to resolve contradictions in this compound's dose-response data across studies?

- Methodological Answer : Conduct a meta-analysis to identify moderating variables (e.g., species-specific metabolism, solvent carriers). Apply statistical tests (ANCOVA, t-tests) to isolate confounding factors. For instance:

| Study | Dose (mg/kg) | Effect Size | Confounding Factor |

|---|---|---|---|

| A | 50 | 0.8 | Ethanol solvent |

| B | 50 | 0.3 | Aqueous solvent |

| Reframe hypotheses to account for solvent interactions . |

Q. What advanced methodologies can optimize this compound's mechanistic studies?

- Methodological Answer :

- Omics Integration : Pair transcriptomic data with proteomic profiling to map pathways.

- In Silico Modeling : Use molecular docking simulations to predict this compound's binding affinity with target proteins (e.g., using AutoDock Vina).

- Longitudinal Designs : Track temporal effects via repeated-measures ANOVA .

Q. How to design a longitudinal study assessing this compound's chronic toxicity?

- Methodological Answer :

- Sampling Strategy : Use stratified sampling to account for age/sex variability in model organisms.

- Endpoint Selection : Monitor cumulative biomarkers (e.g., liver enzymes, histopathology).

- Ethical Compliance : Adhere to OECD Test Guidelines 453 for carcinogenicity testing .

Theoretical and Ethical Considerations

Q. How to align this compound research with broader theoretical frameworks?

- Methodological Answer : Link experiments to established theories (e.g., receptor tyrosine kinase signaling for oncology studies). Use path analysis to validate theoretical pathways .

Q. What ethical safeguards are critical for human trials involving this compound?

- Methodological Answer :

- Informed Consent : Disclose potential risks (e.g., hepatotoxicity) and benefits.

- Data Anonymization : Encrypt participant IDs in datasets.

- IRB Approval : Submit protocols to ethics committees for review (e.g., NIH guidelines) .

Data Analysis and Presentation

Q. Which statistical methods are best suited for non-linear this compound response curves?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.